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Compound of Interest

Compound Name: Nitroso-prodenafil

Cat. No.: B12751203 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroso-prodenafil is a synthetic compound identified as a nitrosated prodrug of aildenafil, an

analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.[1] Its structural similarity

to known pharmaceuticals necessitates a robust and unambiguous method for its

characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool

for the complete structural elucidation of such novel psychoactive substances and drug

analogues.[2][3] This application note provides a detailed protocol for the analysis of Nitroso-
prodenafil using a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation

spectroscopy (COSY, HSQC, HMBC), to unequivocally determine its chemical structure.

Chemical Structure

Nitroso-prodenafil (IUPAC Name: 5-(5-((3,5-dimethyl-1-nitrosopiperazin-1-yl)sulfonyl)-2-

ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) possesses a complex

molecular framework amenable to detailed NMR analysis. The key structural features include a

pyrazolopyrimidinone core, a substituted phenyl ring, and a unique N-nitrosated

dimethylpiperazine moiety.

Molecular Formula: C₂₇H₃₅N₉O₅S₂[2]
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Molecular Weight: 629.22 g/mol

Data Presentation: Predicted NMR Data for Nitroso-
prodenafil
Disclaimer: The following NMR data is a realistic, illustrative example based on the analysis of

structurally similar compounds, including aildenafil and other sildenafil analogues, as direct,

published experimental data for Nitroso-prodenafil is not available. The chemical shifts are

referenced to TMS at 0 ppm.

Table 1: Predicted ¹H NMR Data for Nitroso-prodenafil (500 MHz, CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1' (propyl-CH₂) 2.85 t 7.5

H-2' (propyl-CH₂) 1.80 sext 7.5

H-3' (propyl-CH₃) 1.05 t 7.5

N-CH₃ 4.20 s -

O-CH₂ (ethoxy) 4.15 q 7.0

O-CH₃ (ethoxy) 1.45 t 7.0

Phenyl H-3 8.05 d 2.5

Phenyl H-5 7.90 dd 8.5, 2.5

Phenyl H-6 7.15 d 8.5

Piperazine H-2ax/6ax 4.50 m -

Piperazine H-2eq/6eq 3.90 m -

Piperazine H-3ax/5ax 3.20 m -

Piperazine H-3eq/5eq 2.80 m -

Piperazine CH₃ 1.30 d 6.5
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Table 2: Predicted ¹³C NMR Data for Nitroso-prodenafil (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1' (propyl-CH₂) 29.5

C-2' (propyl-CH₂) 22.0

C-3' (propyl-CH₃) 13.8

N-CH₃ 38.0

O-CH₂ (ethoxy) 64.5

O-CH₃ (ethoxy) 14.5

Phenyl C-1 130.0

Phenyl C-2 160.0

Phenyl C-3 125.0

Phenyl C-4 135.0

Phenyl C-5 128.0

Phenyl C-6 112.0

Pyrazolopyrimidinone C-3 155.0

Pyrazolopyrimidinone C-3a 118.0

Pyrazolopyrimidinone C-5 148.0

Pyrazolopyrimidinone C-7 162.0

Pyrazolopyrimidinone C-7a 140.0

Piperazine C-2/6 55.0

Piperazine C-3/5 48.0

Piperazine CH₃ 18.0
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1. Sample Preparation

Weigh approximately 10-15 mg of Nitroso-prodenafil standard.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy

¹H NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s
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Spectral Width: 240 ppm

Temperature: 298 K

3. 2D NMR Spectroscopy

¹H-¹H COSY (Correlation Spectroscopy):[4]

Pulse Program: cosygpqf

Number of Scans: 8

Increments: 256 in F1

Spectral Width: 12 ppm in both dimensions

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

Increments: 256 in F1

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 180 ppm

¹JCH Coupling Constant: 145 Hz

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Number of Scans: 16

Increments: 256 in F1

Spectral Width (F2 - ¹H): 12 ppm
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Spectral Width (F1 - ¹³C): 220 ppm

Long-range JCH Coupling Constant: 8 Hz

4. Data Processing

Apply Fourier transformation to the acquired FIDs.

Phase correct the spectra manually.

Perform baseline correction.

Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra accordingly.

Integrate the signals in the ¹H spectrum.

Analyze the multiplicities and coupling constants.

Process and analyze the 2D spectra to establish correlations.

Mandatory Visualizations
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Workflow for NMR-based Structural Elucidation of Nitroso-prodenafil

Sample Preparation

Data Acquisition (500 MHz)

Data Processing

Structural Analysis

Nitroso-prodenafil Sample

Dissolve in CDCl3 with TMS

Transfer to 5mm NMR Tube

1D NMR
(¹H, ¹³C)

2D NMR
(COSY, HSQC, HMBC)

Fourier Transform

Phasing & Baseline Correction

Referencing to TMS

Assign ¹H & ¹³C Signals

Analyze 2D Correlations

Elucidate Final Structure
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Key Predicted 2D NMR Correlations for Nitroso-prodenafil

¹H-¹H COSY Correlations ¹H-¹³C HMBC Correlations (Long-Range)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

3. usp.org [usp.org]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Structural Elucidation of Nitroso-
prodenafil using Multinuclear and Multidimensional NMR Spectroscopy]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751203#nmr-
spectroscopy-for-nitroso-prodenafil-structural-analysis]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12751203?utm_src=pdf-body-img
https://www.benchchem.com/product/b12751203?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/49671643_The_identification_of_a_nitrosated_prodrug_of_the_PDE-5_inhibitor_aildenafil_in_a_dietary_supplement_A_Viagra_with_a_pop
https://dacemirror.sci-hub.st/journal-article/c425e4ecfb4bf8b451d632cd6bb4b7f7/kee2017.pdf
https://www.usp.org/sites/default/files/usp/document/press-releases/usp-gen-ch-2251-proposal.pdf
https://www.researchgate.net/publication/363786139_The_stereochemistry_study_of_NN-dinitrosopiperazine_using_1H_NMR_technique/fulltext/63324675694dbe4bf4c4239b/The-stereochemistry-study-of-N-N-dinitrosopiperazine-using-1H-NMR-technique.pdf
https://www.benchchem.com/product/b12751203#nmr-spectroscopy-for-nitroso-prodenafil-structural-analysis
https://www.benchchem.com/product/b12751203#nmr-spectroscopy-for-nitroso-prodenafil-structural-analysis
https://www.benchchem.com/product/b12751203#nmr-spectroscopy-for-nitroso-prodenafil-structural-analysis
https://www.benchchem.com/product/b12751203#nmr-spectroscopy-for-nitroso-prodenafil-structural-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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